molecular formula C10H15ClFNO B1525616 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride CAS No. 1354952-91-2

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

Cat. No.: B1525616
CAS No.: 1354952-91-2
M. Wt: 219.68 g/mol
InChI Key: ICWASBIKHAPQIB-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15ClFNO. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-amino-1-(2-fluorophenyl)butan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-fluorophenylbutanone, while reduction can produce various amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)butan-1-ol hydrochloride
  • 2-Amino-1-(2-bromophenyl)butan-1-ol hydrochloride
  • 2-Amino-1-(2-methylphenyl)butan-1-ol hydrochloride

Uniqueness

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-1-(2-fluorophenyl)butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-2-9(12)10(13)7-5-3-4-6-8(7)11;/h3-6,9-10,13H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWASBIKHAPQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=CC=C1F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-91-2
Record name Benzenemethanol, α-(1-aminopropyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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